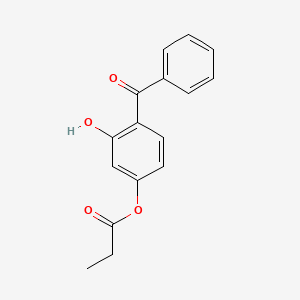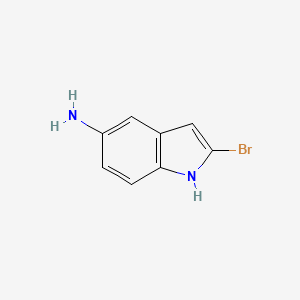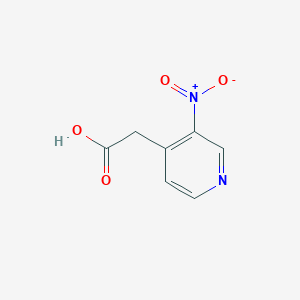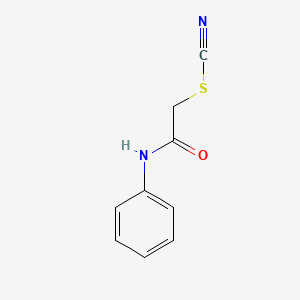
Methyl 2-(2,2-dicyanoethenyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,2-dicyanoethenyl)benzoate is an organic compound with the molecular formula C₁₂H₈N₂O₂ It is known for its unique structure, which includes a benzoate ester linked to a dicyanoethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2-dicyanoethenyl)benzoate typically involves the reaction of methyl benzoate with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of malononitrile reacts with the carbonyl group of methyl benzoate to form the dicyanoethenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents like ethanol or methanol are commonly used, and the reaction is typically carried out under reflux conditions to facilitate the condensation process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2,2-dicyanoethenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dicyanoethenyl group to amines or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,2-dicyanoethenyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of Methyl 2-(2,2-dicyanoethenyl)benzoate involves its interaction with various molecular targets. The dicyanoethenyl group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. This can influence various biochemical pathways, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(2,2-dicyanoethenyl)benzoate
- Ethyl 4-(2-cyanoacetamido)benzoate
- Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate
Uniqueness
Methyl 2-(2,2-dicyanoethenyl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its dicyanoethenyl group provides a high degree of reactivity, making it a valuable intermediate in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
2826-29-1 |
|---|---|
Molekularformel |
C12H8N2O2 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
methyl 2-(2,2-dicyanoethenyl)benzoate |
InChI |
InChI=1S/C12H8N2O2/c1-16-12(15)11-5-3-2-4-10(11)6-9(7-13)8-14/h2-6H,1H3 |
InChI-Schlüssel |
YECWQQOBHMFELK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14071323.png)


![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)






![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
![5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B14071387.png)


